4-Bromo-2-methyl-1-propoxybenzene
Overview
Description
4-Bromo-2-methyl-1-propoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
The binary mixture of 1,4-dioxane with Bromo benzene, which could be related to the study of similar compounds like 4-Bromo-2-methyl-1-propoxybenzene, shows positive excess volumes and negative deviations in viscosities, indicating weak interactions in the mixture. These interactions are influenced by the number and position of methyl groups in aromatic hydrocarbons (Ramesh, Yunus, & Ramesh, 2015).
In another study, 4-Bromoselenoanisole, a compound somewhat similar to this compound, was synthesized and structurally characterized. The molecule was found to be essentially planar with specific intermolecular interactions, which could provide insights into the physical properties of related compounds (Sørensen & Stuhr-Hansen, 2009).
A different approach was taken in the synthesis of 1-butoxy-4-nitrobenzene, where 4-nitrophenol was reacted with n-butyl bromide, a process that could be conceptually similar to reactions involving this compound. This study highlights the use of ultrasound in enhancing reaction efficiency (Harikumar & Rajendran, 2014).
The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is structurally related to this compound, was studied under various conditions. This research offers insights into the reactivity and potential applications of brominated aromatic compounds (Aitken et al., 2016).
Finally, a study on the thermochemistry of halogen-substituted methylbenzenes, including compounds similar to this compound, provides valuable data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. This information is crucial for understanding the physical and chemical properties of these compounds (Verevkin et al., 2015).
Properties
IUPAC Name |
4-bromo-2-methyl-1-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYPUDNQMEFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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